molecular formula C13H14ClN3O B2408818 6-chloro-N'-hydroxy-2,3,4,9-tetrahydro-1H-carbazole-1-carboximidamide CAS No. 924862-03-3

6-chloro-N'-hydroxy-2,3,4,9-tetrahydro-1H-carbazole-1-carboximidamide

Cat. No.: B2408818
CAS No.: 924862-03-3
M. Wt: 263.73
InChI Key: ONVQHVKCTQWMJN-UHFFFAOYSA-N
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Description

6-Chloro-N'-hydroxy-2,3,4,9-tetrahydro-1H-carbazole-1-carboximidamide is a carbazole derivative featuring a chloro substituent at position 6, a partially saturated tetrahydrocarbazole core, and a hydroxyimino carboximidamide functional group.

Properties

IUPAC Name

6-chloro-N'-hydroxy-2,3,4,9-tetrahydro-1H-carbazole-1-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O/c14-7-4-5-11-10(6-7)8-2-1-3-9(12(8)16-11)13(15)17-18/h4-6,9,16,18H,1-3H2,(H2,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONVQHVKCTQWMJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)Cl)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)Cl)/C(=N\O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N’-hydroxy-2,3,4,9-tetrahydro-1H-carbazole-1-carboximidamide typically involves the reaction of carbazole derivatives with chlorinating agents. One common method is the chlorination of 2,3,4,9-tetrahydro-1H-carbazole-1-carboximidamide using thionyl chloride or phosphorus pentachloride under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatographic techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N’-hydroxy-2,3,4,9-tetrahydro-1H-carbazole-1-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced carbazole derivatives.

    Substitution: Formation of substituted carbazole derivatives with various functional groups.

Scientific Research Applications

6-chloro-N’-hydroxy-2,3,4,9-tetrahydro-1H-carbazole-1-carboximidamide has several scientific research applications:

Comparison with Similar Compounds

Research Findings and Implications

Pharmacological Potential

  • Carbazole Derivatives: The tetrahydrocarbazole scaffold is associated with dopamine and serotonin receptor modulation. The hydroxyimino group in the target compound could enhance binding to metalloenzymes (e.g., nitric oxide synthase) via chelation .
  • Benzoxazole-Triazole Hybrids (6f) : Exhibit antimicrobial activity, suggesting that chloro-aromatic systems with hydrogen-bonding motifs are broadly bioactive .

Biological Activity

6-chloro-N'-hydroxy-2,3,4,9-tetrahydro-1H-carbazole-1-carboximidamide is a compound belonging to the carbazole family, characterized by its tetrahydrocarbazole structure. The presence of a chloro group at the 6-position and an N'-hydroxy carboximidamide functional group enhances its biological activity, particularly as a potential sirtuin inhibitor.

  • Molecular Formula : C12H14ClN3O
  • Molecular Weight : Approximately 263.72 g/mol
  • Melting Point : 145-148 °C
  • Boiling Point : Predicted at 358.8 ± 37.0 °C

The compound has been primarily studied for its inhibitory effects on SIRT1 , a member of the sirtuin family of proteins involved in cellular regulation related to aging and metabolism. Inhibition of SIRT1 can have significant implications for metabolic disorders and age-related diseases.

Inhibition Studies

In vitro studies indicate that this compound demonstrates promising activity against SIRT1 with potential IC50 values suggesting effective inhibition.

Biological Activity and Applications

The biological activities of this compound extend beyond SIRT1 inhibition. It has shown potential in various therapeutic areas:

  • Anticancer Activity :
    • Studies have indicated that related compounds exhibit antiproliferative effects on various cancer cell lines, suggesting that this compound may share similar properties.
    • For instance, compounds with structural similarities have shown IC50 values in the low nanomolar range against human cancer cells.
  • Mechanism of Action in Cancer :
    • Induction of apoptosis and cell cycle arrest have been observed in certain cancer cell lines when treated with structurally related compounds.
    • The compound's ability to interfere with metabolic pathways could be a key factor in its anticancer properties.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Aspects
SelisistatLacks N'-hydroxy groupPrimarily studied for SIRT1 inhibition
N'-Hydroxy-2,3,4,9-tetrahydrocarbazole-1-carboximidamideSimilar core structure without chlorineFocused on different biological targets
Carbazole DerivativesGeneral class without specific substitutionsVarying biological activities based on substitutions

Case Studies and Research Findings

Recent studies have explored the biological activity of related carbazole derivatives:

  • A study published in MDPI demonstrated that certain carbazole derivatives exhibited significant anti-proliferative activity against various human cancer cells with IC50 values ranging from 0.04 µM to several nanomolar concentrations .
  • Another research highlighted the role of structural modifications in enhancing biological activity; specific substitutions were found to improve binding affinity and selectivity towards target proteins involved in tumor growth .

Q & A

Basic Research Questions

Q. What synthetic methodologies are established for 6-chloro-N'-hydroxy-2,3,4,9-tetrahydro-1H-carbazole-1-carboximidamide?

  • Methodology : The compound’s synthesis likely involves multi-step reactions, such as cyclization of substituted indole precursors followed by functional group modifications. Key steps include:

  • Chlorination : Introducing the 6-chloro substituent via electrophilic aromatic substitution under controlled conditions (e.g., using Cl₂/FeCl₃).
  • Carboximidamide formation : Reacting intermediates with hydroxylamine derivatives to form the N'-hydroxycarboximidamide group.
  • Purification : Use column chromatography or recrystallization for isolation.
    • Validation : Confirm purity via HPLC (>95%) and structural integrity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. How is this compound characterized spectroscopically?

  • Methodology :

  • NMR : Analyze ¹H and ¹³C spectra to verify the tetrahydrocarbazole backbone and substituents (e.g., chloro and hydroxy groups).
  • IR : Identify N-H (3200–3400 cm⁻¹) and C=N (1650–1700 cm⁻¹) stretches.
  • MS : Use HRMS for molecular ion ([M+H]⁺) matching theoretical m/z.
    • Data Interpretation : Cross-reference spectral data with analogous carbazole derivatives (e.g., 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid) to resolve ambiguities .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Methodology :

  • Enzyme inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with IC₅₀ determination.
  • Cytotoxicity : Screen against cancer cell lines (e.g., MTT assay) with positive/negative controls.
    • Experimental Design : Include dose-response curves (1 nM–100 µM) and replicate experiments (n ≥ 3) to ensure statistical significance .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in biological systems?

  • Methodology :

  • Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases).
  • MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (GROMACS/AMBER).
  • QSAR : Develop models linking structural descriptors (e.g., logP, polar surface area) to activity data.
    • Validation : Compare computational predictions with experimental IC₅₀ values to refine models .

Q. How to resolve contradictions in reported biological activity data?

  • Methodology :

  • Meta-analysis : Systematically review literature for assay conditions (e.g., buffer pH, incubation time).
  • Reproducibility : Replicate conflicting studies under standardized protocols (e.g., CLSI guidelines).
  • Orthogonal assays : Validate results using alternate techniques (e.g., SPR for binding affinity vs. enzymatic activity).
    • Case Study : If one study reports IC₅₀ = 10 nM (kinase A) and another IC₅₀ = 1 µM, assess differences in ATP concentration or enzyme isoforms .

Q. What strategies optimize pharmacokinetic properties (e.g., solubility, metabolic stability)?

  • Methodology :

  • Salt formation : Test hydrochloride or mesylate salts to enhance aqueous solubility.
  • Prodrug design : Modify the N'-hydroxy group to improve bioavailability (e.g., ester prodrugs).
  • CYP450 assays : Use liver microsomes to identify metabolic hotspots (e.g., hydroxylation sites).
    • Data Integration : Correlate logD (octanol-water distribution) with in vivo half-life using regression models .

Key Methodological Considerations

  • Theoretical Frameworks : Anchor studies in carbazole pharmacology or enzyme inhibition mechanisms to guide hypothesis generation .
  • Ethical Compliance : Ensure data transparency and adherence to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

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